

2-Chloro-3-cyclopropoxy pyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Chloro-3-cyclopropoxy pyridine

Cat. No.: B8633004

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An In-depth Technical Guide to **2-Chloro-3-cyclopropoxy pyridine**: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of **2-Chloro-3-cyclopropoxy pyridine**, a substituted pyridine derivative of interest in medicinal and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document focuses on its fundamental properties, a proposed robust synthetic route based on established chemical principles, and detailed methods for its characterization. This guide is intended for researchers, scientists, and drug development professionals.

Core Molecular Attributes

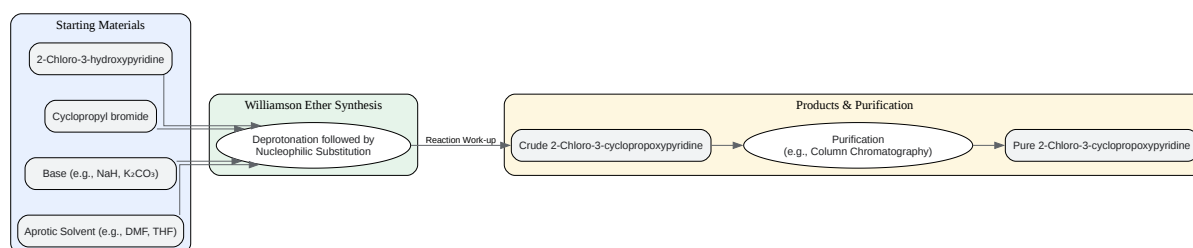
2-Chloro-3-cyclopropoxy pyridine is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopropoxy group at the 3-position.

Property	Value	Source
Molecular Formula	C ₈ H ₈ ClNO	Calculated
Molecular Weight	169.61 g/mol	Calculated
IUPAC Name	2-chloro-3-cyclopropoxy pyridine	-
SMILES	Clc1ncccc1OC2CC2	-

The presence of the 2-chloro substituent makes the molecule susceptible to nucleophilic aromatic substitution, a key feature for its potential use as a synthetic intermediate. The cyclopropoxy group can influence the molecule's lipophilicity and metabolic stability, properties of significant interest in drug design.

Proposed Synthesis Workflow

A reliable method for the synthesis of **2-Chloro-3-cyclopropoxy pyridine** is the Williamson ether synthesis, a well-established reaction for forming ethers. This approach utilizes the commercially available 2-chloro-3-hydroxypyridine and a suitable cyclopropyl halide.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

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